2-Amino-6-fluorobenzaldehyde

Vue d'ensemble

Description

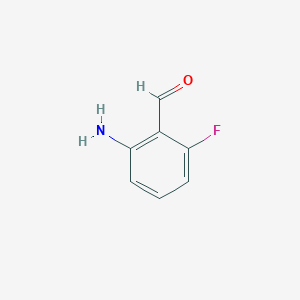

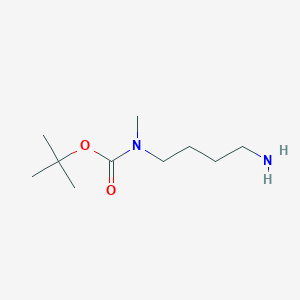

“2-Amino-6-fluorobenzaldehyde” is a unique chemical compound with the empirical formula C7H6FNO . It has a molecular weight of 139.13 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

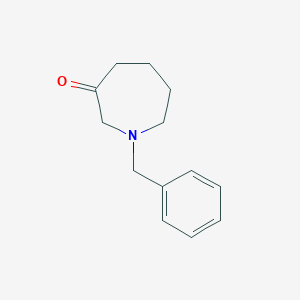

The molecular structure of “2-Amino-6-fluorobenzaldehyde” is represented by the SMILES string O=CC(C(N)=CC=C1)=C1F . This notation provides a way to represent the structure of the compound in a textual format.

Applications De Recherche Scientifique

Application Summary

Methods of Application: The compound is often involved in multicomponent reactions, such as the synthesis of benzothiazole derivatives, which are known for their wide range of biological activities .

Results and Outcomes

These derivatives have shown a spectrum of biological activity, including antiviral, antimicrobial, and anti-inflammatory effects. The synthesis methods aim for high yields and green chemistry principles, often using water as a solvent to reduce environmental impact .

Organic Synthesis

Application Summary

Methods of Application: One common method is the Knoevenagel condensation, where 2-Amino-6-fluorobenzaldehyde reacts with compounds containing active methylene groups .

Results and Outcomes: The reactions typically result in high yields of the desired products, which can be further used in the synthesis of more complex molecules .

Material Science

Application Summary

Methods of Application: The compound’s structure allows for the introduction of fluorine atoms into polymeric materials, altering their properties .

Results and Outcomes: The outcomes often include materials with improved thermal stability, altered refractive indices, or enhanced electronic conductivity .

Agricultural Chemistry

Application Summary

Methods of Application: Synthesis involves creating derivatives that interact with specific biological targets in pests or weeds .

Results and Outcomes: Derivatives have been found to exhibit insecticidal and herbicidal effects, providing a basis for developing new agricultural chemicals .

Environmental Science

Application Summary

Methods of Application: The compound is subjected to various environmental conditions to simulate natural degradation processes .

Results and Outcomes: Studies focus on the breakdown products and their toxicity, aiming to understand the environmental impact of chemical pollutants .

Analytical Chemistry

Application Summary

Methods of Application: 2-Amino-6-fluorobenzaldehyde is used in chromatography and spectrometry as a comparison standard due to its distinct chemical properties .

Results and Outcomes: The use of this compound in analytical techniques has led to the development of sensitive and accurate methods for the analysis of complex samples .

Synthesis of Biologically Active Derivatives

Application Summary

Methods of Application: The compound is used to acylate 2-amino-6-nitrobenzothiazole, followed by reduction and substitution processes to introduce various functional groups .

Results and Outcomes: The derivatives formed through these methods have potential applications in medicinal chemistry, particularly for their therapeutic properties .

Methods of Application: The synthesis involves creating benzoxazole and benzothiazine derivatives that are structurally related to known neuroprotective compounds .

Results and Outcomes: The new series of derivatives have been evaluated for their potential in treating neurodegenerative diseases like amyotrophic lateral sclerosis (ALS) .

Methods of Application: One example is the use of 2-Amino-6-fluorobenzaldehyde in multicomponent reactions that proceed without solvents under microwave irradiation, using scandium triflate as a catalyst .

Results and Outcomes: These methods lead to high yields of bioactive derivatives while minimizing environmental impact, aligning with the principles of green chemistry .

Propriétés

IUPAC Name |

2-amino-6-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO/c8-6-2-1-3-7(9)5(6)4-10/h1-4H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRYBIYUFOUZEOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-fluorobenzaldehyde | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-Boc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-[2]-benzazepin-3-one](/img/structure/B111932.png)